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Compound of Interest

Compound Name: Diethyl acetylsuccinate

Cat. No.: B109451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for Diethyl
acetylsuccinate against structurally related alternatives. By presenting key experimental data

and detailed protocols, this document aims to equip researchers with the necessary information

to unambiguously confirm the structure of Diethyl acetylsuccinate and differentiate it from

similar compounds.

Spectroscopic Data Comparison
The structural confirmation of Diethyl acetylsuccinate relies on a detailed analysis of its

spectroscopic signatures from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Below is a

comparative summary of the expected and experimentally observed data for Diethyl
acetylsuccinate and three common alternatives: Diethyl succinate, Diethyl malonate, and

Ethyl acetoacetate.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃,
Reference: TMS)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Diethyl

acetylsuccinate
~1.25 Triplet 6H -O-CH₂-CH₃

~2.20 Singlet 3H -C(O)-CH₃

~2.70 & ~3.00
Multiplet (AB part

of ABX)
2H -CO-CH₂-CH-

~3.70
Triplet (X part of

ABX)
1H -CH₂-CH(CO)-

~4.15 Quartet 4H -O-CH₂-CH₃

Diethyl succinate 1.25 Triplet 6H -O-CH₂-CH₃

2.62 Singlet 4H
-CO-CH₂-CH₂-

CO-

4.12 Quartet 4H -O-CH₂-CH₃

Diethyl malonate 1.28 Triplet 6H -O-CH₂-CH₃

3.39 Singlet 2H -CO-CH₂-CO-

4.20 Quartet 4H -O-CH₂-CH₃

Ethyl

acetoacetate

(Keto form)

1.28 Triplet 3H -O-CH₂-CH₃

2.26 Singlet 3H -C(O)-CH₃

3.44 Singlet 2H -CO-CH₂-CO-

4.19 Quartet 2H -O-CH₂-CH₃

Ethyl

acetoacetate

(Enol form)

1.28 Triplet 3H -O-CH₂-CH₃

1.99 Singlet 3H =C(OH)-CH₃
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4.98 Singlet 1H =CH-

4.19 Quartet 2H -O-CH₂-CH₃

12.05 Singlet 1H -OH

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃,
Reference: TMS)
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Compound Chemical Shift (δ) ppm Assignment

Diethyl acetylsuccinate

(Predicted)
~14.1 -O-CH₂-CH₃

~29.8 -C(O)-CH₃

~45.0 -CO-CH₂-CH-

~55.0 -CH₂-CH(CO)-

~61.0 -O-CH₂-CH₃

~167.0 -C(O)-O-

~171.0 -CH-C(O)-O-

~202.0 -C(O)-CH₃

Diethyl succinate[1] 14.2 -O-CH₂-CH₃

29.2 -CO-CH₂-CH₂-CO-

60.7 -O-CH₂-CH₃

172.4 C=O

Diethyl malonate 14.1 -O-CH₂-CH₃

41.7 -CO-CH₂-CO-

61.5 -O-CH₂-CH₃

166.6 C=O

Ethyl acetoacetate (Keto form) 14.2 -O-CH₂-CH₃

30.1 -C(O)-CH₃

50.1 -CO-CH₂-CO-

61.4 -O-CH₂-CH₃

167.2 -C(O)-O-

200.7 -C(O)-CH₃
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Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)
Compound

Wavenumber
(cm⁻¹)

Intensity Assignment

Diethyl

acetylsuccinate
~1740 Strong C=O stretch (Ester)

~1720 Strong C=O stretch (Ketone)

~2980 Medium C-H stretch (sp³)

~1200 Strong C-O stretch (Ester)

Diethyl succinate ~1735 Strong C=O stretch (Ester)

~2980 Medium C-H stretch (sp³)

~1160 Strong C-O stretch (Ester)

Diethyl malonate ~1735 Strong C=O stretch (Ester)

~2980 Medium C-H stretch (sp³)

~1150 Strong C-O stretch (Ester)

Ethyl acetoacetate ~1745 Strong C=O stretch (Ester)

~1720 Strong C=O stretch (Ketone)

~3400-2400 Broad
O-H stretch (Enol

form)

~1650 Medium
C=C stretch (Enol

form)

~2980 Medium C-H stretch (sp³)

~1240 Strong C-O stretch (Ester)

Table 4: Mass Spectrometry (Electron Ionization) Data
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Compound Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Interpretation

Diethyl acetylsuccinate 216 [M]⁺

171 [M - OEt]⁺, 143 [M -

CO₂Et]⁺, 129 [M - CH₃CO -

OEt]⁺, 101, 88, 43 [CH₃CO]⁺

Diethyl succinate[1][2] 174 [M]⁺
129 [M - OEt]⁺, 101 [M -

CO₂Et]⁺, 73, 55, 29

Diethyl malonate 160 [M]⁺
115 [M - OEt]⁺, 88 [M -

CO₂Et]⁺, 60, 45, 29

Ethyl acetoacetate 130 [M]⁺
88 [M - CH₂CO]⁺, 85 [M -

OEt]⁺, 69, 43 [CH₃CO]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate data acquisition.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation:

Dissolve 5-25 mg of the liquid sample in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

For ¹³C NMR, a higher concentration (up to 50 mg) may be beneficial.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

¹H NMR:
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Pulse Program: Standard single pulse (zg30).

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (zgpg30).

Spectral Width: 0 to 220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Calibrate the spectrum using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and

multiplicities.

Identify the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).
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Place a second salt plate on top of the first to create a thin liquid film.

Instrument Parameters (FT-IR):

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean salt plates should be acquired prior to running the

sample.

Data Analysis:

Identify the wavenumbers of the major absorption bands.

Correlate the absorption bands with specific functional groups.

Mass Spectrometry (MS)
Sample Introduction:

Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for

volatile compounds.

Ionization (Electron Ionization - EI):

Electron Energy: 70 eV.

Ion Source Temperature: 200-250 °C.

Mass Analysis:

Analyzer Type: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-400.

Data Analysis:
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Identify the molecular ion peak.

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral

losses, which provide structural information.

Visualization of Experimental and Logical
Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

process for confirming the structure of Diethyl acetylsuccinate.

Sample Preparation

Spectroscopic Analysis

Data Interpretation Structure Confirmation

Diethyl Acetylsuccinate

NMR (1H, 13C)

IR

Mass Spec

Spectra Confirmed Structure

Click to download full resolution via product page

A generalized workflow for spectroscopic analysis.
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Logical process for structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b109451#spectroscopic-analysis-for-confirming-
the-structure-of-diethyl-acetylsuccinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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